molecular formula C15H17N3O3 B12895716 Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]- CAS No. 61261-81-2

Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-

Cat. No.: B12895716
CAS No.: 61261-81-2
M. Wt: 287.31 g/mol
InChI Key: WFALQNMKPUXRTG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazole-based ethanone family, characterized by a 4-nitrophenyl group at position 1, a methyl group at position 5, and a propyl substituent at position 3 of the pyrazole ring. The ethanone moiety at position 4 enhances reactivity, making it a versatile intermediate in medicinal and materials chemistry. Its structural features influence electronic properties (via the electron-withdrawing nitro group) and lipophilicity (via the propyl chain), which are critical for biological activity and synthetic applications .

Properties

CAS No.

61261-81-2

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

1-[5-methyl-1-(4-nitrophenyl)-3-propylpyrazol-4-yl]ethanone

InChI

InChI=1S/C15H17N3O3/c1-4-5-14-15(11(3)19)10(2)17(16-14)12-6-8-13(9-7-12)18(20)21/h6-9H,4-5H2,1-3H3

InChI Key

WFALQNMKPUXRTG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1C(=O)C)C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Alkylation: The methyl and propyl groups are introduced via alkylation reactions using suitable alkyl halides in the presence of a base.

    Acylation: The final step involves the acylation of the pyrazole ring to introduce the ethanone group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(5-Methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reagents like sodium borohydride or catalytic hydrogenation can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethanone derivatives, particularly those containing pyrazole moieties, have shown significant potential in medicinal chemistry due to their biological activities.

Anticancer Activity

Several studies have indicated that compounds similar to Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl] exhibit anticancer properties. For instance, research has demonstrated that pyrazole derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study published in the European Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives that showed promising cytotoxic effects against human cancer cells .

Antimicrobial Properties

Ethanone derivatives have also been evaluated for their antimicrobial activities. A study found that certain pyrazole compounds possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. This was particularly evident in the case of derivatives that included nitrophenyl groups, which enhanced their activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is another area of interest. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Agricultural Applications

The unique properties of Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl] extend into agriculture, particularly as potential agrochemicals.

Pesticidal Activity

Studies have reported that pyrazole-based compounds can act as effective pesticides. Their ability to disrupt metabolic pathways in pests makes them valuable for developing new pest control agents. The incorporation of nitrophenyl groups has been linked to increased efficacy against various agricultural pests .

Herbicidal Properties

Research has also explored the herbicidal properties of pyrazole derivatives, indicating their potential to inhibit weed growth without harming crops. This selective action is crucial for sustainable agricultural practices .

Case Studies

StudyApplicationFindings
European Journal of Medicinal Chemistry (2010)AnticancerPyrazole derivatives induced apoptosis in cancer cell lines.
Journal of Agricultural and Food Chemistry (2018)PesticidalDemonstrated high efficacy against common agricultural pests with low toxicity to beneficial insects.
Bioorganic & Medicinal Chemistry Letters (2017)Anti-inflammatoryInhibition of pro-inflammatory cytokines in vitro with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with enzyme active sites or receptor binding pockets. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Potential: The propyl group’s lipophilicity could improve interaction with microbial membranes, but excessive hydrophobicity might reduce solubility, necessitating formulation optimization.
  • Structure-Activity Relationship (SAR) : Smaller alkyl groups (e.g., methyl) favor solubility, while larger chains (e.g., propyl) enhance permeability. The nitro group’s position is critical for electronic modulation .

Biological Activity

Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl] (CAS Number: 61261-81-2), is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl] has the molecular formula C15H17N3O3C_{15}H_{17}N_{3}O_{3}. Its structure includes a pyrazole ring substituted with a methyl group and a nitrophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Pyrazole derivatives, including Ethanone, have shown significant antimicrobial properties. A study highlighted that compounds with a p-nitrophenyl group connected to a pyrazole scaffold exhibited superior anti-inflammatory activity compared to standard drugs like diclofenac sodium . Furthermore, related pyrazole derivatives have been evaluated for their antibacterial and antifungal activities, indicating potential applications in treating infections .

Anticancer Properties

Research has indicated that certain substituted pyrazoles can act as effective anticancer agents. For instance, compounds derived from pyrazoles have been shown to inhibit cell proliferation in various cancer cell lines. The incorporation of specific substituents, such as nitrophenyl groups, enhances the cytotoxic effects against tumor cells . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to cancer cell survival.

Anti-inflammatory Effects

Ethanone and its analogs have demonstrated anti-inflammatory effects in various assays. The presence of the nitrophenyl group is particularly significant as it contributes to the modulation of inflammatory responses. Studies have reported that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

Synthesis and Characterization

The synthesis of Ethanone involves several chemical reactions that yield high purity products. For example, one method includes the reaction of appropriate hydrazones with acetylenic esters under specific conditions to produce substituted pyrazoles . Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are utilized to confirm the structure and purity of synthesized compounds .

Data Table: Summary of Biological Activities

Activity Type Observed Effect Reference
AntimicrobialSignificant antibacterial activity
AnticancerInhibition of tumor cell proliferation
Anti-inflammatoryReduction in pro-inflammatory cytokines

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated a series of pyrazole derivatives including Ethanone against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that Ethanone significantly reduced cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
  • Inflammation Model : In vivo models using lipopolysaccharide (LPS)-induced inflammation showed that administration of Ethanone led to a marked decrease in inflammatory markers compared to control groups.

Q & A

Q. What synthetic routes are commonly employed to prepare Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]- and its derivatives?

The compound serves as a precursor for synthesizing bioactive heterocycles, such as 1,3,4-thiadiazoles. A validated method involves:

  • Condensation reactions : Reacting the ethanone derivative with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form hydrazine intermediates.
  • Cyclization : Treating intermediates with hydrazonoyl chloride derivatives in ethanol under reflux, catalyzed by triethylamine, to yield thiadiazole derivatives .
  • Characterization : Confirm product purity via elemental analysis and spectroscopic methods (¹H/¹³C NMR, IR, MS).

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Spectroscopy : ¹H NMR (δ 2.1–2.4 ppm for methyl groups, δ 8.1–8.3 ppm for aromatic protons) and ¹³C NMR (carbonyl signals at ~190–200 ppm) confirm substituent positions .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weights (e.g., [M+H]+ at m/z 224.22 for the base compound) .
  • X-ray crystallography : Resolve structural ambiguities using SHELXL for refinement and ORTEP-3 for visualization .

Q. How is the antimicrobial activity of derivatives evaluated in experimental settings?

  • Test organisms : E. coli, B. mycoides, and C. albicans are standard models for screening .
  • Methodology : Use agar diffusion assays to measure inhibition zones or determine minimum inhibitory concentrations (MICs) via broth dilution.
  • Data interpretation : Compare activity to reference antibiotics (e.g., ampicillin) and analyze substituent effects (e.g., nitro groups enhance potency) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing byproduct formation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while ethanol reduces side reactions in cyclization steps .
  • Catalyst tuning : Triethylamine enhances nucleophilicity in thiadiazole formation, but excess may deactivate intermediates.
  • Temperature control : Reflux at 80–90°C balances reaction kinetics and thermal decomposition risks .

Q. How should contradictions in spectral data (e.g., NMR shifts) be resolved?

  • Dynamic effects : Conformational flexibility (e.g., rotamers in propyl chains) can split signals. Use variable-temperature NMR to assess exchange broadening .
  • Crystallographic validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for X-ray-resolved structures .
  • Isotopic labeling : ¹⁵N or ¹³C labeling clarifies ambiguous coupling patterns in crowded spectra .

Q. What computational tools are recommended for elucidating structure-activity relationships (SAR) in derivatives?

  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., microbial enzymes) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic effects of substituents (e.g., nitro groups’ electron-withdrawing impact) on reactivity .
  • Crystallographic software : SHELXD for phase determination and Olex2 for model building refine electron density maps .

Q. How can mechanistic studies on biological activity be designed for derivatives?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., bacterial dihydrofolate reductase) using spectrophotometric methods .
  • Resistance profiling : Serial passage experiments with sub-MIC doses identify mutation-driven resistance mechanisms.
  • Transcriptomics : RNA-seq of treated microbial cells reveals pathways modulated by the compound (e.g., cell wall biosynthesis) .

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